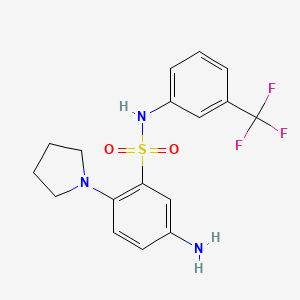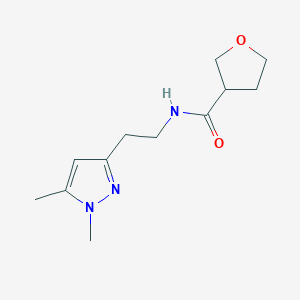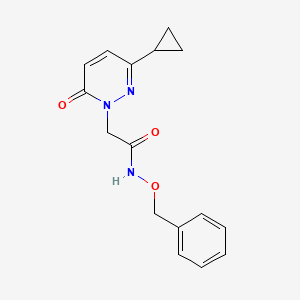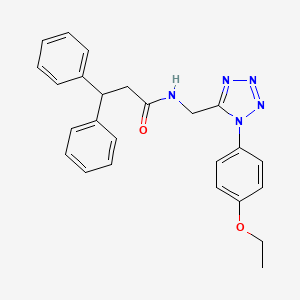![molecular formula C15H14F3N3O3 B2558283 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide CAS No. 1706083-22-8](/img/structure/B2558283.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a trifluoropropanamide group . The 2,3-dihydrobenzo[b][1,4]dioxin is a bicyclic structure with a six-membered benzene ring fused to a 1,4-dioxin ring . The pyrazole is a five-membered ring containing two nitrogen atoms . The trifluoropropanamide group contains a carbonyl (C=O) group attached to a nitrogen, with a three-carbon chain ending in three fluorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the 2,3-dihydrobenzo[b][1,4]dioxin moiety could potentially be synthesized from a bromoaryl compound through intramolecular aromatic electrophilic substitution . The pyrazole ring could be formed through a variety of methods, including the reaction of hydrazines with 1,3-diketones . The trifluoropropanamide group could be introduced through a nucleophilic substitution reaction with a suitable trifluoroacetamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and the trifluoropropanamide group. The 2,3-dihydrobenzo[b][1,4]dioxin moiety would contribute significant aromatic character to the molecule, while the pyrazole ring would introduce additional nitrogen heteroatom functionality . The trifluoropropanamide group would likely have a strong influence on the overall polarity and hydrogen bonding potential of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The aromatic 2,3-dihydrobenzo[b][1,4]dioxin moiety could potentially undergo electrophilic aromatic substitution reactions . The pyrazole ring, containing two nitrogen atoms, could act as a bidentate ligand, capable of coordinating to metal ions . The trifluoropropanamide group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring systems and the trifluoropropanamide group would likely make the compound relatively non-polar, suggesting that it would have low solubility in water . The presence of the fluorine atoms could also influence the compound’s reactivity and stability .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds structurally related to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A notable study on celecoxib derivatives highlighted their synthesis and evaluation, demonstrating potential therapeutic applications due to their bioactivities (Ş. Küçükgüzel et al., 2013).
Anticancer and Antiproliferative Effects
Research into compounds with similar structural motifs has identified significant antiproliferative and apoptosis-inducing properties, suggesting a role in anticancer drug development. One study focused on podophyllotoxin analogs, demonstrating potent antiproliferative properties against human cancer cell lines (I. Magedov et al., 2007).
Antimicrobial Activities
The antimicrobial potential of compounds structurally related to this compound has been explored, with studies showing effectiveness against various pathogens. A study on the synthesis and antimicrobial activity of new pyrazole derivatives revealed their potential as antitumor, antifungal, and antibacterial agents, providing insights into the identification of pharmacophore sites for targeted drug design (A. Titi et al., 2020).
Catalysis and Synthetic Applications
Some studies have investigated the use of structurally related compounds in catalysis, demonstrating their utility in facilitating chemical reactions. For example, nano titania-supported sulfonic acid was shown to catalyze the synthesis of 1,8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran derivatives, highlighting the role of these compounds in promoting efficient and environmentally friendly synthetic pathways (A. Amoozadeh et al., 2018).
Orientations Futures
The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing the compound and studying its properties in more detail. This could include investigating its potential biological activity, stability under various conditions, and reactivity with other compounds .
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)5-14(22)20-10-6-19-21(7-10)8-11-9-23-12-3-1-2-4-13(12)24-11/h1-4,6-7,11H,5,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDWSRSJUGFDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2558202.png)


![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2558209.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)

![6-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2558216.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)
![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
![2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B2558222.png)